2,4,6-Trimethylphenylglyoxal hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenylglyoxal hydrate typically involves the oxidation of 2,4,6-trimethylbenzaldehyde. This can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated as a hydrate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar oxidizing agents. The process would be optimized for yield and purity, with careful control of reaction conditions to prevent over-oxidation or side reactions.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylphenylglyoxal hydrate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the glyoxal group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,4,6-Trimethylphenylglyoxal hydrate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving protein modification and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylphenylglyoxal hydrate involves its interaction with biological molecules, particularly proteins. The glyoxal group can form covalent bonds with amino acid residues, leading to modifications that can affect protein function. This interaction can be used to study enzyme mechanisms and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzaldehyde: The precursor in the synthesis of 2,4,6-Trimethylphenylglyoxal hydrate.
Phenylglyoxal: A simpler glyoxal compound used in similar research applications.
2,4,6-Trimethylphenylacetic acid: Another derivative of 2,4,6-trimethylbenzene with different chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. Its trimethyl-substituted aromatic ring provides steric hindrance, affecting its reactivity compared to simpler glyoxal compounds.
Properties
IUPAC Name |
2-oxo-2-(2,4,6-trimethylphenyl)acetaldehyde;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2.H2O/c1-7-4-8(2)11(9(3)5-7)10(13)6-12;/h4-6H,1-3H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIUCNOOFPPMNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C=O)C.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656969 |
Source
|
Record name | Oxo(2,4,6-trimethylphenyl)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142751-35-7 |
Source
|
Record name | Oxo(2,4,6-trimethylphenyl)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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